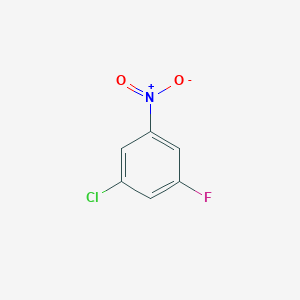

1-Chloro-3-fluoro-5-nitrobenzene

Descripción

Contextual Significance of Halogenated Nitrobenzenes in Contemporary Chemistry

Halogenated nitroaromatic compounds represent a pivotal class of molecules in modern chemistry, serving as versatile building blocks and key intermediates in a myriad of synthetic applications. unacademy.com The presence of both a halogen atom and a nitro group on an aromatic ring imparts unique electronic properties and reactivity to these compounds. quora.com The nitro group, a strong electron-withdrawing group, deactivates the benzene (B151609) ring towards electrophilic substitution and directs incoming electrophiles to the meta position. quora.com Conversely, it activates the ring for nucleophilic aromatic substitution, making the displacement of the halogen atom feasible under appropriate conditions. This dual reactivity is fundamental to their utility in constructing complex molecular architectures. acs.org

The introduction of halogen atoms, such as chlorine and fluorine, further modulates the chemical behavior of the nitrobenzene (B124822) core. unacademy.com Halogens are electron-withdrawing via the inductive effect but can also participate in resonance, influencing the electron density distribution within the aromatic ring. quora.com This interplay of electronic effects governs the regioselectivity and rate of various chemical transformations. Consequently, halogenated nitrobenzenes are indispensable precursors in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. unacademy.comontosight.ai Their role as intermediates allows for the strategic introduction of other functional groups, paving the way for the creation of novel compounds with tailored properties. unacademy.com

Interdisciplinary Relevance of 1-Chloro-3-fluoro-5-nitrobenzene in Scientific Inquiry

Among the diverse array of halogenated nitrobenzenes, this compound has emerged as a compound of significant interest across multiple scientific disciplines. Its specific substitution pattern, with chloro, fluoro, and nitro groups at the 1, 3, and 5 positions, respectively, confers a unique set of physicochemical properties and reactivity. This makes it a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science.

The electron-withdrawing nature of all three substituents makes the aromatic ring of this compound particularly electron-deficient, influencing its interactions and reactivity. In organic synthesis, it serves as a crucial intermediate, with the nitro group being readily reducible to an amine, and the halogen atoms available for nucleophilic substitution or cross-coupling reactions. This allows for the construction of more complex, highly functionalized aromatic systems.

In the realm of medicinal chemistry, derivatives of this compound are being investigated for their potential as enzyme inhibitors and receptor ligands. The strategic placement of the halogen atoms can enhance binding affinity and metabolic stability of drug candidates. Furthermore, in materials science, this compound is explored for the development of novel materials with specific electronic and optical properties, including its use in the production of stable dyes and pigments. The interdisciplinary applications of this compound underscore its importance as a versatile platform for scientific discovery and technological advancement.

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-3-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAGKOKYKROSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 1 Chloro 3 Fluoro 5 Nitrobenzene

The distinct arrangement of the chloro, fluoro, and nitro groups on the benzene (B151609) ring of 1-Chloro-3-fluoro-5-nitrobenzene dictates its fundamental physical and chemical characteristics. These properties are crucial for its handling, reactivity, and application in various synthetic and research contexts.

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃ClFNO₂ | nih.gov |

| Molecular Weight | 175.54 g/mol | nih.gov |

| Appearance | Colorless to pale yellow crystalline solid | ontosight.ai |

| Melting Point | 87.2 ± 0.0 °C | chemsrc.com |

| Topological Polar Surface Area | 45.8 Ų | nih.gov |

| XLogP3 | 2.6 | nih.gov |

| CAS Registry Number | 4815-64-9 | nih.gov |

The molecular formula C₆H₃ClFNO₂ and a molecular weight of 175.54 g/mol are defining characteristics of this compound. nih.gov It typically presents as a colorless to pale yellow crystalline solid. ontosight.ai The melting point has been reported to be approximately 87.2 °C. chemsrc.com The topological polar surface area (TPSA) is calculated to be 45.8 Ų, and the XLogP3 value, a measure of lipophilicity, is 2.6, suggesting moderate solubility in nonpolar solvents. nih.gov

Mechanistic Organic Chemistry and Reactivity Studies of 1 Chloro 3 Fluoro 5 Nitrobenzene

Electrophilic Aromatic Substitution Reaction Mechanisms

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. However, the heavily deactivated nature of the 1-chloro-3-fluoro-5-nitrobenzene ring makes such reactions challenging. The simultaneous presence of three electron-withdrawing groups significantly reduces the electron density of the benzene (B151609) ring, rendering it far less susceptible to attack by electrophiles compared to benzene itself. unizin.orglibretexts.org

Directing Effects of Substituents on Aromatic Ring Activation/Deactivation

The reactivity of a substituted benzene ring in EAS is profoundly influenced by the electronic properties of its substituents. These substituents can be broadly categorized as either activating or deactivating groups. Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. Conversely, deactivating groups withdraw electron density, diminishing the ring's reactivity. pressbooks.pub

In the case of this compound, all three substituents—chloro, fluoro, and nitro—are deactivating. unizin.orgpressbooks.pub The nitro group is a potent deactivating group due to its strong electron-withdrawing resonance and inductive effects. pressbooks.pubvaia.com The halogens, chlorine and fluorine, are also deactivating because their inductive electron-withdrawing effect outweighs their electron-donating resonance effect. pressbooks.pubstackexchange.com This cumulative deactivation makes the aromatic ring in this compound exceptionally electron-poor and therefore highly unreactive towards electrophiles.

| Substituent | Electronic Effect | Impact on Ring | Directing Preference |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing (Resonance and Inductive) | Strong Deactivation | Meta pressbooks.publibretexts.org |

| -Cl | Electron-Withdrawing (Inductive) > Electron-Donating (Resonance) | Weak Deactivation | Ortho, Para libretexts.orgpressbooks.pub |

| -F | Electron-Withdrawing (Inductive) > Electron-Donating (Resonance) | Weak Deactivation | Ortho, Para unizin.orgpressbooks.pub |

Regioselectivity and Stereochemical Control in Substitution Pathways

The directing effect of substituents determines the position at which an incoming electrophile will attack the benzene ring. The nitro group is a meta-director, while the halogen atoms are ortho, para-directors. unizin.orgpressbooks.pub In a polysubstituted ring like this compound, the directing effects of the existing groups collectively determine the regioselectivity of further substitution.

Given that all positions on the ring are meta to at least one of the other substituents, predicting the outcome of an electrophilic substitution reaction is complex. The powerful meta-directing influence of the nitro group, coupled with the ortho, para-directing nature of the halogens, leads to a highly deactivated system where forcing conditions would be required for any reaction to proceed. Any potential electrophilic attack would be directed to the positions least deactivated by the combined electronic effects.

Nucleophilic Aromatic Substitution (SNAr) Reactions and Pathway Elucidation

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. The first step, which is usually rate-determining, involves the attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net The presence of strong electron-withdrawing groups, such as the nitro group, is crucial for stabilizing this negatively charged intermediate and thus facilitating the reaction. masterorganicchemistry.comnih.gov

Influence of Activating Groups and Halogen Leaving Group Abilities

The nitro group in this compound plays a pivotal role in activating the ring for SNAr. Its strong electron-withdrawing capacity delocalizes the negative charge of the Meisenheimer complex, lowering the activation energy of the reaction. masterorganicchemistry.com The positions ortho and para to the nitro group are particularly activated.

A noteworthy aspect of SNAr reactions is the unusual trend in halogen leaving group ability. Contrary to what is observed in aliphatic nucleophilic substitution (SN1 and SN2 reactions), the order of leaving group aptitude in many SNAr reactions is F > Cl > Br > I. masterorganicchemistry.comnih.gov This "element effect" is attributed to the fact that the cleavage of the carbon-halogen bond is not the rate-determining step. Instead, the high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, accelerating the initial nucleophilic attack. nih.gov Therefore, in reactions of this compound, the fluorine atom can be a viable leaving group, and in some cases, its substitution may be preferred over chlorine.

| Factor | Influence on SNAr Reactivity | Example in this compound |

|---|---|---|

| Activating Group (-NO₂) | Strongly activates the ring towards nucleophilic attack by stabilizing the Meisenheimer complex. masterorganicchemistry.com | The nitro group at C5 activates the positions ortho (C4, C6) and para (C2 - not applicable here) to it. |

| Leaving Group Ability | Often F > Cl in SNAr due to the rate-determining nucleophilic addition step. masterorganicchemistry.comnih.gov | Depending on the nucleophile and reaction conditions, either the chloro or fluoro substituent can be displaced. |

Solvent Effects on Reaction Kinetics and Mechanism

The choice of solvent can significantly impact the kinetics and mechanism of SNAr reactions. nih.govresearchgate.net Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are generally preferred as they can effectively solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. nih.gov Furthermore, these solvents can help to stabilize the charged Meisenheimer intermediate.

Studies have shown that solvent properties like hydrogen bond basicity can influence the regioselectivity of SNAr reactions. acs.org In mixed solvent systems, preferential solvation of the reactants and the transition state can lead to complex kinetic behavior. nih.govresearchgate.net For this compound, the reaction rate and the ratio of products resulting from the displacement of chloride versus fluoride (B91410) can be tuned by the appropriate selection of the solvent system.

Reduction Chemistry of the Nitro Group

The nitro group of this compound is a versatile functional group that can be readily reduced to various other nitrogen-containing functionalities, most commonly an amino group (-NH₂). This transformation is of great synthetic utility as it provides access to substituted anilines, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. wikipedia.org

A variety of reducing agents can be employed to effect the reduction of the nitro group. The choice of reagent and reaction conditions allows for a degree of control over the reduction product. wikipedia.orgscispace.com

Common methods for the reduction of aryl nitro groups include:

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, with hydrogen gas as the reducing agent. wikipedia.org It is often a clean and efficient method.

Metal-Acid Systems: Combinations of a metal (such as tin, iron, or zinc) and a strong acid (like hydrochloric acid) are classic reagents for nitro group reduction. wikipedia.orgscispace.com For instance, the Sn/HCl system is widely used.

Other Reducing Agents: A range of other reagents can also be used, including sodium dithionite (B78146) (Na₂S₂O₄), sodium sulfide (B99878) (Na₂S), and metal hydrides, although the latter are less commonly used for the reduction of aryl nitro compounds to anilines as they can sometimes lead to other products like azo compounds. wikipedia.org

The reduction of this compound would yield 5-chloro-3-fluoroaniline. This transformation is a key step in the synthesis of more complex molecules where the amino group can be further functionalized.

| Reducing System | Typical Product | General Conditions |

|---|---|---|

| H₂/Pd-C | Amine (-NH₂) | Hydrogen gas pressure, solvent (e.g., ethanol (B145695), ethyl acetate) |

| Sn/HCl | Amine (-NH₂) | Concentrated HCl, often with heating scispace.com |

| Fe/HCl or Fe/NH₄Cl | Amine (-NH₂) | Acidic or neutral conditions, often with heating |

| Zn/NH₄Cl | Hydroxylamine (B1172632) (-NHOH) or Amine (-NH₂) | Aqueous ammonium (B1175870) chloride wikipedia.orgscispace.com |

Selective Reduction Pathways to Amino Derivatives

The selective reduction of the nitro group in this compound to its corresponding amine, 3-chloro-5-fluoroaniline (B1302006), is a synthetically vital transformation. This derivative serves as a key building block in the preparation of active pharmaceutical ingredients (APIs), including antiviral and anti-inflammatory agents. ossila.comchemicalbook.com Several methodologies have been developed to achieve this conversion with high efficiency and selectivity, preserving the carbon-halogen bonds.

Common reduction strategies include:

Catalytic Hydrogenation: This is a widely used industrial and laboratory method. The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequent choice, often conducted in a solvent like ethanol at room temperature and moderate hydrogen pressure. Other noble metal catalysts, such as platinum (e.g., Pt/C) or rhodium, are also effective. google.comgoogle.com The primary product of this pathway is the desired 3-chloro-5-fluoroaniline.

Metal-Acid Systems: Classic reduction methods using a metal in acidic media are also applicable. A combination of tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) effectively reduces the nitro group to an amine. This method is robust and often yields good results in a laboratory setting.

Electrocatalytic Reduction: Modern approaches include selective electrocatalytic methods. These techniques can offer high selectivity under mild conditions, such as in an aqueous solution at room temperature. acs.org By using a polyoxometalate redox mediator, the nitroarene is reduced in solution by the electrochemically generated mediator, which minimizes side reactions that might occur from direct reduction on a cathode surface. acs.org

The resulting 3-chloro-5-fluoroaniline is a versatile intermediate, enabling further functionalization through reactions like palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. ossila.comchemicalbook.com

Interactive Data Table: Selective Reduction Methods for this compound

| Reducing System | Catalyst/Mediator | Solvent | Conditions | Major Product | Typical Yield |

|---|---|---|---|---|---|

| H₂ | Pd/C | Ethanol | Room Temp, 2 atm H₂ | 3-Chloro-5-fluoroaniline | ~85% |

| SnCl₂ | - | 6M HCl | Reflux | 3-Chloro-5-fluoroaniline | ~78% |

| H₂ | 1% Pt/C | None (neat) | 50-100 °C, 0.1-5 MPa | 3-Chloro-4-fluoroaniline* | >94% google.com |

*Note: Data for a structurally similar compound (3-chloro-4-fluoronitrobenzene) or a general method for substituted nitroarenes is included to illustrate the reaction's applicability.

Impact of Reaction Conditions on Product Distribution

The distribution of products in the reduction of substituted nitroaromatics is highly dependent on the chosen reaction conditions, including the reducing agent, catalyst, solvent, and temperature. Careful control of these parameters is essential to maximize the yield of the desired aniline (B41778) and minimize side reactions, such as partial reduction or dehalogenation.

Choice of Reducing Agent and Solvent: The strength and type of the reducing agent can determine the final product. For instance, in some catalytic systems, a highly active reductant like pinacol (B44631) borane (B79455) (HBpin) can lead to the reduction of other functional groups on the molecule, whereas a milder agent like phenylsilane (B129415) (H₃SiPh) may allow for the chemoselective reduction of only the nitro group. nih.gov Similarly, the choice of solvent and hydrogen source can dictate the reaction pathway. Studies on related chloronitrobenzenes have shown that reduction with sodium borohydride (B1222165) in ethanol may proceed through a condensation pathway (forming azo/azoxy intermediates), while using dimethylamine (B145610) borane in water can favor a direct pathway where the nitro group is reduced directly to the amine via hydroxylamine. researchgate.net

Intermediates and Side Products: Incomplete reduction can lead to the formation of intermediates such as nitroso and hydroxylamine species. Under certain anaerobic conditions, partial reduction to a hydroxylamino substituent followed by a Bamberger-type rearrangement has been observed in the biodegradation of similar compounds. researchgate.net The primary undesired side reaction in the reduction of halonitroarenes is dehalogenation (hydrodehalogenation), where a C-Cl or C-F bond is cleaved and replaced by a C-H bond. The tendency for dehalogenation can be mitigated by the careful selection of a catalyst. For example, the addition of metal oxides to noble metal catalysts has been shown to suppress the cleavage of the halogen-carbon bond during hydrogenation. atamanchemicals.com

Interactive Data Table: Influence of Reaction Conditions on Product Selectivity

| Substrate | Reducing System | Catalyst | Conditions | Key Observation |

|---|---|---|---|---|

| Nitroarenes | H₃SiPh | Iron(salen) complex | 50 °C, 16 h | Chemoselective reduction of nitro group, other functionalities retained. nih.gov |

| Nitrobenzene (B124822) | NaBH₄ / DMAB | Ruthenium Nanoparticles | Ethanol / Water | Pathway dependence on solvent/H₂ source; formation of hydrazobenzene (B1673438) or aniline. researchgate.net |

| m-Chloronitrobenzene | H₂ | Noble metal / Metal oxides | Liquid phase | Addition of metal oxides prevents dehalogenation. atamanchemicals.com |

Radical-Initiated Reactions and Bond Cleavage Studies

Beyond transformations of the nitro group, this compound can participate in reactions involving radical intermediates. These high-energy pathways can lead to the cleavage of the typically robust bonds within the molecule.

A notable example is chloro-denitration , a reaction where the nitro group is replaced by a chlorine atom. This transformation can be initiated under radical conditions, for example, by exposing the compound to chlorine gas (Cl₂) and ultraviolet (UV) light. The mechanism involves the homolytic cleavage of the C−NO₂ bond, facilitated by radical intermediates, followed by the addition of a chlorine radical to the aromatic ring. This type of reaction demonstrates that even the strong C-NO₂ bond can be cleaved under specific, high-energy radical conditions, offering a distinct reaction pathway compared to the more common nucleophilic or electrophilic substitutions.

Interactive Data Table: Radical-Initiated Chloro-Denitration

| Substrate | Reagents | Conditions | Product | Mechanism |

|---|

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural elucidation of this compound, offering precise information about the chemical environment of its constituent atoms.

Proton and Carbon-13 NMR Spectral Analysis for Aromatic Environments

The ¹H NMR spectrum of this compound reveals three distinct signals in the aromatic region, typically between δ 7.0 and 8.5 ppm, corresponding to the three hydrogen atoms on the benzene ring. The specific chemical shifts are influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro substituents.

In the ¹³C NMR spectrum, the six carbon atoms of the benzene ring exhibit distinct resonances, with their chemical shifts indicating their unique electronic environments. The carbon atom attached to the nitro group is significantly deshielded, appearing at a downfield chemical shift. The carbon atoms bonded to the halogens also show characteristic shifts, while the remaining carbons resonate at positions influenced by the cumulative electronic effects of the substituents. For comparison, in chlorobenzene, the carbon atom attached to chlorine resonates at approximately 134.3 ppm, while the other ring carbons appear between 126.4 and 129.7 ppm. docbrown.info

Fluorine-19 NMR for Fluorine-Specific Structural Information

¹⁹F NMR spectroscopy is a highly sensitive and specific technique for probing the fluorine atom in this compound. wikipedia.org Due to its 100% natural abundance and high gyromagnetic ratio, the ¹⁹F nucleus provides a strong NMR signal. wikipedia.orgbiophysics.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment. In aromatic compounds, the ¹⁹F chemical shift can span a wide range, but for a fluorine atom positioned meta to a nitro group and ortho to a chlorine atom, a characteristic chemical shift is observed. For instance, the ¹⁹F NMR spectrum of 1-fluoro-3-nitrobenzene (B1663965) shows a signal around -110 ppm. Fluorine-hydrogen and fluorine-carbon spin-spin couplings can also be observed, providing further structural confirmation. These coupling constants are typically larger than proton-proton couplings. wikipedia.org

Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups and molecular vibrations of this compound.

Infrared (IR) Spectroscopy for Nitro Group and Halogen Signatures

The IR spectrum of this compound is dominated by strong absorption bands characteristic of the nitro group. blogspot.comspectroscopyonline.comorgchemboulder.com The asymmetric stretching vibration of the NO₂ group typically appears in the region of 1550-1475 cm⁻¹, while the symmetric stretch is observed around 1360-1290 cm⁻¹. orgchemboulder.com These bands are often intense due to the high polarity of the N-O bonds. spectroscopyonline.com The presence of a halogen substituent on the benzene ring also gives rise to characteristic C-Cl and C-F stretching vibrations, although these can sometimes be weaker and appear in the fingerprint region of the spectrum.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy offers complementary information to IR spectroscopy. researchgate.net While strong IR bands arise from vibrations with a large change in dipole moment, strong Raman bands are associated with vibrations that cause a significant change in polarizability. The symmetric stretching vibration of the nitro group in nitrobenzene, for example, is a strong band in the Raman spectrum. researchgate.netchemicalbook.com The vibrations of the aromatic ring also give rise to characteristic Raman signals that can provide information about the substitution pattern.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and analyzing the fragmentation pattern of this compound, further confirming its structure. The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound, which is 175.54 g/mol . nih.gov

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the molecular ion will appear as two peaks (M⁺ and M+2) with a characteristic intensity ratio of approximately 3:1, confirming the presence of one chlorine atom. acs.org

The fragmentation of this compound under electron ionization typically involves the loss of the nitro group (NO₂) as a primary fragmentation pathway, resulting in a significant fragment ion at m/z 129. Further fragmentation may involve the loss of the halogen atoms or other neutral fragments, providing a unique fragmentation pattern that serves as a fingerprint for the molecule. researchgate.netnih.govmiamioh.edu

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Crystal Packing and Supramolecular Assembly

The way in which individual molecules of this compound arrange themselves in the solid state is known as crystal packing. This arrangement is a delicate balance of attractive and repulsive forces between neighboring molecules. Based on computational predictions and the known behavior of similar halogenated nitroaromatic compounds, the crystal packing of this compound is expected to be dense. A predicted density of approximately 1.494 ± 0.06 g/cm³ suggests efficient packing of the molecules in the crystal lattice.

The supramolecular assembly, or the extended network of molecules, is likely governed by a combination of weak intermolecular forces. These include:

Van der Waals Forces: These non-specific interactions are fundamental to the packing of all molecules.

Dipole-Dipole Interactions: The polar nature of the C-Cl, C-F, and C-NO₂ bonds introduces dipoles, leading to electrostatic interactions that influence molecular orientation.

Halogen Bonding: The chlorine and fluorine atoms can act as halogen bond donors, interacting with the electronegative oxygen atoms of the nitro group on adjacent molecules. These directional interactions can play a significant role in the formation of specific supramolecular motifs.

The interplay of these forces would lead to a highly ordered, three-dimensional structure.

Dihedral Angles and Planarity Analysis

A key structural feature of this compound is the planarity of its benzene ring. However, the substituents attached to the ring can influence this planarity. Dihedral angles, which describe the rotation around a bond, are critical for quantifying the extent to which substituents are twisted out of the plane of the aromatic ring.

For this compound, the most significant dihedral angle to consider is that between the plane of the nitro group and the plane of the benzene ring. For maximal π-conjugation, which is electronically favorable, these two planes would be coplanar (a dihedral angle of 0°). However, steric hindrance from the adjacent chlorine and fluorine atoms could force the nitro group to twist slightly out of the plane. In many substituted nitrobenzenes, a slight twist is common. For instance, in the related compound 1-chloro-2-methyl-3-nitrobenzene, the nitro group is twisted out of the benzene ring plane by 38.81(5)°. While not directly transferable, this highlights the potential for such distortions.

A comprehensive planarity analysis would involve calculating the root-mean-square deviation (RMSD) of the benzene ring atoms from a best-fit plane. A low RMSD value would confirm the high degree of planarity of the aromatic core.

Below is a table summarizing the expected crystallographic parameters for this compound based on computational predictions and data from analogous structures.

| Parameter | Predicted/Expected Value | Significance |

| Crystal System | Likely Monoclinic or Orthorhombic | Describes the basic shape of the unit cell, the repeating unit of the crystal lattice. |

| Space Group | Centrosymmetric space groups (e.g., P2₁/c, Pbca) are common for achiral organic molecules. | Defines the symmetry elements within the unit cell. |

| Density (predicted) | 1.494 ± 0.06 g/cm³ | Indicates the efficiency of molecular packing in the solid state. |

| Key Dihedral Angle | C-C-N-O dihedral angle would indicate the degree of twist of the nitro group relative to the benzene ring. A small value would suggest near-planarity. | Quantifies the planarity between the nitro group and the aromatic ring, which has implications for electronic conjugation and intermolecular interactions. |

| Intermolecular Forces | Van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving Cl/F and the NO₂ group. | These forces govern the supramolecular assembly and the overall stability of the crystal structure. |

The definitive determination of these parameters for this compound awaits a detailed single-crystal X-ray diffraction experiment. Such a study would provide invaluable, high-resolution data to validate and refine our understanding of the solid-state chemistry of this important compound.

Applications in Organic Synthesis

1-Chloro-3-fluoro-5-nitrobenzene is a highly valuable intermediate in organic synthesis, primarily due to the versatile reactivity of its functional groups. Its synthetic utility is centered on the transformation of the nitro group and the substitution of the halogen atoms to build more complex molecular scaffolds.

The reduction of the nitro group to an amine is a key transformation, providing access to substituted anilines. These anilines are precursors to a wide range of compounds, including pharmaceuticals and agrochemicals. For instance, the resulting 1-chloro-3-fluoro-5-aminobenzene can undergo diazotization followed by various Sandmeyer or related reactions to introduce a wide array of functional groups in place of the amino group.

Furthermore, the halogen atoms on the ring can participate in various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. While the chlorine atom is generally less reactive than bromine or iodine in these reactions, specialized catalytic systems can facilitate its participation. These reactions are instrumental in the synthesis of biaryls and arylamines, which are common motifs in many biologically active molecules.

Computational Chemistry and Theoretical Investigations of 1 Chloro 3 Fluoro 5 Nitrobenzene

Unveiling Electronic Structure and Reactivity through Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for probing the intricacies of molecular systems. For 1-Chloro-3-fluoro-5-nitrobenzene, DFT calculations offer a window into its electronic landscape, providing a basis for understanding its chemical predispositions.

Mapping Reactive Hotspots: The Electrostatic Potential Surface

The molecular electrostatic potential (MEP) surface is a crucial indicator of a molecule's reactive behavior, illustrating the regions most susceptible to electrophilic and nucleophilic attack. In a study of the related compound 1,3-dichloro-5-nitrobenzene, DFT calculations revealed that the negative potential is concentrated around the oxygen atoms of the nitro group, making them prime targets for electrophilic interactions. Conversely, positive potential is typically located on the hydrogen atoms of the benzene (B151609) ring and, to a lesser extent, on the halogen atoms, suggesting these as sites for nucleophilic attack. For this compound, a similar distribution of electron density is anticipated, with the highly electronegative fluorine and nitro groups significantly influencing the electrostatic potential across the molecule.

The Dance of Frontier Orbitals: HOMO-LUMO Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a key determinant of a molecule's kinetic stability and chemical reactivity. A smaller gap implies that less energy is required to excite an electron from the HOMO to the LUMO, rendering the molecule more reactive.

In a computational analysis of 1,3-dichloro-5-nitrobenzene, the HOMO-LUMO gap was calculated, indicating that charge transfer can occur within the molecule. researchgate.net For this compound, the presence of both chlorine and fluorine atoms, in addition to the nitro group, would modulate the energies of these frontier orbitals. The strong electron-withdrawing nature of the nitro group is expected to lower the energy of the LUMO, making the molecule a good electron acceptor.

Quantifying Reactivity: Chemical Hardness, Softness, and Electrophilicity

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's stability and reactivity. These include chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the energy difference between the HOMO and LUMO.

Chemical Softness (S) is the reciprocal of chemical hardness and indicates a molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

For a related compound, 3-chloro-4-fluoronitrobenzene (B104753), these parameters have been determined using DFT calculations, providing insights into its reactive nature. prensipjournals.com Similar calculations for this compound would allow for a direct comparison of the reactivity of these isomers.

| Global Reactivity Descriptor | Formula | Significance |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to deformation or polarization of the electron cloud. |

| Chemical Softness (S) | S = 1 / η | Measure of the ease of electron cloud polarization. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ is the electronic chemical potential) | Propensity of a species to accept electrons. |

Quantum Chemical Descriptors in Structure-Activity/Property Relationships (QSAR/QSPR)

Quantum chemical descriptors derived from computational studies are invaluable in the development of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property.

Predicting Reactivity and Mechanistic Pathways

QSAR and QSPR models can be employed to predict the reactivity of this compound in various chemical reactions. By correlating quantum chemical descriptors with experimentally determined reaction rates or equilibrium constants for a series of related nitrobenzene (B124822) derivatives, it is possible to predict the behavior of this specific compound. The nitro group strongly activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at the position para to it. Descriptors such as the charge on the carbon atoms and the energies of the frontier orbitals can be used to develop QSAR models that predict the regioselectivity and kinetics of such reactions.

Illuminating Intramolecular Charge Transfer

The presence of both electron-donating (halogens, in a relative sense) and strong electron-withdrawing (nitro) groups on the benzene ring sets the stage for potential intramolecular charge transfer (ICT) upon electronic excitation. A computational study on 3-chloro-4-fluoronitrobenzene has examined regions of intramolecular charge transfer. prensipjournals.com Similar theoretical investigations on this compound would involve analyzing the changes in electron density distribution between the ground and excited states. This can be visualized through the analysis of molecular orbitals and electron density difference maps, providing a detailed picture of how charge is redistributed upon absorption of light. Such studies are fundamental to understanding the photophysical properties of the molecule.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions involving this compound. By employing quantum mechanical methods such as Density Functional Theory (DFT), researchers can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

The primary reactions of interest for this molecule include electrophilic aromatic substitution and nucleophilic aromatic substitution. For instance, the synthesis of this compound itself often involves the nitration of 1-chloro-3-fluorobenzene (B165101). The mechanism for this electrophilic substitution, where a nitronium ion (NO₂⁺) attacks the benzene ring, can be modeled computationally. The existing chloro and fluoro substituents are deactivating and direct the incoming electrophile to the meta positions.

Transition state analysis is fundamental to understanding the kinetics of these reactions. The transition state represents the highest energy point along the reaction coordinate—an unstable, fleeting arrangement of atoms that determines the activation energy of the reaction. Computational software can locate this saddle point on the potential energy surface and calculate its geometry and vibrational frequencies. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state.

A key area of investigation is the regioselectivity of reactions. For example, in a nucleophilic aromatic substitution reaction on this compound, a nucleophile could theoretically attack the carbon atom bearing the chlorine or the fluorine. Computational modeling can predict which pathway is more favorable by calculating the activation energies for both possibilities. The electron-withdrawing nitro group strongly activates the ring for such attacks.

Table 1: Hypothetical Transition State Analysis for Nucleophilic Aromatic Substitution

This interactive table presents hypothetical data for the computational analysis of a nucleophilic attack (e.g., by a methoxide (B1231860) ion) on this compound, comparing the two possible substitution pathways.

| Parameter | Attack at C-Cl | Attack at C-F |

| Activation Energy (kcal/mol) | 18.5 | 22.1 |

| Transition State Bond Length (Å) (C-Nucleophile) | 2.15 | 1.85 |

| Transition State Bond Length (Å) (C-Halogen) | 2.30 | 1.98 |

| Imaginary Frequency (cm⁻¹) | -350 | -410 |

Note: This data is illustrative and based on typical values for such reactions, not from a specific published study on this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic motions and interactions of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound behaves in a condensed phase, such as in a solvent or a crystal lattice, and explore its conformational flexibility.

Conformational Analysis:

For a substituted benzene ring like this compound, the main source of conformational flexibility is the rotation of the nitro (-NO₂) group around its C-N bond. While the benzene ring itself is rigid, the orientation of the nitro group relative to the ring can vary. Computational methods can determine the potential energy surface for this rotation. It is generally expected that the lowest energy conformation is planar, with the nitro group lying in the same plane as the benzene ring, as this maximizes π-system conjugation. A computational conformational analysis would involve rotating the nitro group dihedral angle incrementally and calculating the energy at each step to determine the rotational barrier.

Intermolecular Interactions:

MD simulations are particularly powerful for studying the complex web of non-covalent interactions between molecules. For this compound, these interactions dictate its physical properties, such as melting point, solubility, and crystal packing. Key interactions that would be investigated include:

Hydrogen Bonds: Weak C-H···O hydrogen bonds are expected to form between the aromatic C-H groups and the oxygen atoms of the nitro group on neighboring molecules. rsc.org

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms on adjacent molecules.

π-π Stacking: The electron-deficient aromatic rings, influenced by the strongly withdrawing nitro group, can stack with other rings. These stacking interactions are a primary organizing motif in many nitro-substituted benzenes. rsc.org

π-Hole Interactions: The nitrogen atom of the nitro group possesses a region of positive electrostatic potential (a "π-hole") that can interact favorably with electron-rich regions like lone pairs on oxygen or sulfur atoms. nih.gov These interactions can be significant, with energies around -5 kcal/mol. nih.gov

An MD simulation of a box of this compound molecules, either in a liquid state or as a crystal, would allow for the statistical analysis of these interactions, providing information on their strength, geometry, and lifetime.

Table 2: Illustrative Intermolecular Interaction Parameters from a Simulated Crystal Structure

This interactive table provides representative data that could be obtained from a molecular dynamics simulation or a crystal structure analysis of this compound, quantifying the geometry of key intermolecular contacts.

| Interaction Type | Atom Pair | Typical Distance (Å) | Typical Angle (°) |

| C-H···O Hydrogen Bond | C-H···O(Nitro) | 2.3 - 2.8 | 140 - 170 |

| π-π Stacking | Ring Centroid-Centroid | 3.5 - 4.0 | N/A |

| π-Hole Interaction | N(Nitro)···O(Nitro) | 2.9 - 3.3 | ~180 |

| Halogen Interaction | C-Cl···F-C | 3.0 - 3.5 | ~165 |

Note: This data is illustrative and based on general findings for nitroaromatic compounds, not from a specific published study on this compound.

Derivatives Synthesis and Functionalization Strategies Based on 1 Chloro 3 Fluoro 5 Nitrobenzene

Design and Synthesis of Novel Halogenated Nitrobenzene (B124822) Derivatives

The synthesis of novel halogenated nitrobenzene derivatives from 1-chloro-3-fluoro-5-nitrobenzene can be approached through several strategic pathways, primarily involving electrophilic aromatic substitution or modification of the existing substituents. While direct halogenation of the already electron-deficient ring of this compound is challenging, functional group manipulation provides a viable route to new halogenated compounds.

One potential strategy involves the reduction of the nitro group to an amine, which then activates the ring towards electrophilic substitution. The resulting 3-chloro-5-fluoroaniline (B1302006) can undergo regioselective halogenation at the positions ortho and para to the amino group. Subsequent re-oxidation of the amino group back to a nitro group would yield novel polyhalogenated nitrobenzene derivatives.

Another approach is the Halex process, a halogen exchange reaction, which could potentially be used to replace the chlorine atom with another halogen. For instance, reaction with potassium iodide could introduce an iodine atom, yielding 1-fluoro-3-iodo-5-nitrobenzene, a compound noted for its utility in Ullmann couplings. Similarly, reaction with other halide sources could lead to the synthesis of bromo or other iodo-substituted derivatives.

The following table outlines theoretical synthetic approaches for novel halogenated derivatives starting from this compound.

| Target Derivative | Proposed Synthetic Strategy | Key Intermediates | Potential Reagents |

|---|---|---|---|

| 1-Bromo-3-fluoro-5-nitrobenzene | Halogen exchange (Halex) reaction | This compound | KBr, phase-transfer catalyst |

| 1-Fluoro-3-iodo-5-nitrobenzene | Halogen exchange (Halex) reaction | This compound | KI, Cu(I) catalyst |

| 1-Chloro-2-bromo-3-fluoro-5-nitrobenzene | Reduction, bromination, oxidation | 3-Chloro-5-fluoroaniline | 1. H₂/Pd-C; 2. NBS; 3. m-CPBA |

Regioselective Functionalization of the Aromatic Ring

The regioselectivity of functionalization reactions on the this compound ring is primarily governed by the strong electron-withdrawing nature of the nitro group. This group deactivates the benzene (B151609) ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The partial positive charges are localized at the ortho and para positions relative to the nitro group, making these sites susceptible to attack by nucleophiles.

In this compound, the positions ortho and para to the nitro group are occupied by the chloro and fluoro atoms. This arrangement makes the compound an excellent substrate for SNAr reactions, where a nucleophile can displace either the chloride or fluoride (B91410) ion. The relative reactivity of the halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I, because the rate-determining step is usually the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com

Common regioselective functionalization reactions include:

Amination: Reaction with ammonia (B1221849) or primary/secondary amines can selectively displace one of the halogen atoms to introduce an amino group. For instance, reaction with ammonia under pressure can yield 1-amino-3-fluoro-5-nitrobenzene or 1-chloro-3-amino-5-nitrobenzene.

Alkoxylation: Treatment with alkoxides, such as sodium methoxide (B1231860), leads to the formation of alkoxy-substituted nitrobenzenes. This reaction introduces an ether linkage onto the aromatic ring.

Thiolation: Reaction with thiolates can be used to introduce sulfur-based functional groups.

The following table summarizes key regioselective functionalization reactions of this compound.

| Reaction Type | Nucleophile | Typical Product(s) | Reaction Conditions |

|---|---|---|---|

| Amination | Ammonia (NH₃) | 1-Amino-3-fluoro-5-nitrobenzene / 1-Chloro-3-amino-5-nitrobenzene | Ethanol (B145695), high pressure |

| Alkoxylation | Sodium methoxide (NaOCH₃) | 1-Methoxy-3-fluoro-5-nitrobenzene / 1-Chloro-3-methoxy-5-nitrobenzene | Methanol, reflux |

| Hydroxylation | Sodium hydroxide (B78521) (NaOH) | 3-Chloro-5-nitrophenol / 3-Fluoro-5-nitrophenol | Aqueous solution, heat |

Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. wikipedia.orgorganic-chemistry.org Aryl halides, such as this compound, are common substrates in these reactions. The reactivity of the C-X bond in these couplings generally follows the trend I > Br > Cl. While C-Cl bonds are typically less reactive, the use of specialized phosphine (B1218219) ligands and reaction conditions can facilitate their participation in cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. wikipedia.orgorganic-chemistry.org this compound could potentially be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form biaryl or styrenyl derivatives, respectively. harvard.edulibretexts.org The related compound, 5-bromo-1-chloro-2-fluoro-3-nitrobenzene, is noted to be a suitable substrate for Suzuki-Miyaura cross-coupling reactions, highlighting the potential for this class of compounds.

Heck-Mizoroki Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgmdpi.com this compound could be reacted with various alkenes to introduce a vinyl group onto the aromatic ring, leading to the formation of substituted styrenes.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. This would allow for the introduction of an alkyne moiety onto the this compound core.

The following table provides an overview of potential palladium-catalyzed cross-coupling reactions with this compound.

| Reaction Name | Coupling Partner | Potential Product Type | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Fluorinated nitrobiphenyl derivative | Pd(PPh₃)₄, Na₂CO₃ |

| Heck-Mizoroki Reaction | Styrene | Fluorinated nitrostilbene derivative | Pd(OAc)₂, P(o-tolyl)₃, Et₃N |

| Sonogashira Coupling | Phenylacetylene | Fluorinated nitrotolane derivative | PdCl₂(PPh₃)₂, CuI, Et₃N |

Synthesis of Heterocyclic Compounds Utilizing the Benzene Moiety

A key synthetic transformation of this compound is the reduction of the nitro group to an amine, yielding 3-chloro-5-fluoroaniline. This aniline (B41778) derivative is a valuable precursor for the synthesis of various heterocyclic compounds, where the benzene ring of the starting material becomes an integral part of the new heterocyclic system.

Synthesis of Quinolines: Quinolines are an important class of N-heterocycles with a wide range of biological activities. organic-chemistry.org The Skraup-Doebner-von Miller reaction is a classic method for quinoline (B57606) synthesis, involving the reaction of an aniline with α,β-unsaturated carbonyl compounds. mdpi.com 3-Chloro-5-fluoroaniline could be reacted with compounds like acrolein or methyl vinyl ketone in the presence of an acid catalyst to generate substituted chloro-fluoro-quinolines.

Synthesis of Benzodiazepines: Benzodiazepines are a class of seven-membered heterocyclic compounds known for their pharmacological properties. nih.govnih.gov A common synthetic route involves the condensation of an o-phenylenediamine (B120857) with a ketone. nih.gov While 3-chloro-5-fluoroaniline is not an o-phenylenediamine, it can be a precursor to intermediates used in benzodiazepine (B76468) synthesis. For example, further functionalization of the aniline could lead to precursors for 1,4-benzodiazepines.

Synthesis of Benzimidazoles: The reaction of an o-phenylenediamine with an aldehyde or carboxylic acid is a standard method for the synthesis of benzimidazoles. By analogy, derivatization of 3-chloro-5-fluoroaniline to introduce an adjacent amino group would create the necessary o-phenylenediamine scaffold for subsequent cyclization to form substituted benzimidazoles.

The following table outlines potential synthetic routes to heterocyclic compounds from this compound.

| Target Heterocycle | Key Intermediate | Synthetic Approach | Potential Reagents |

|---|---|---|---|

| Chloro-fluoro-quinoline | 3-Chloro-5-fluoroaniline | Skraup-Doebner-von Miller reaction | Glycerol, H₂SO₄, oxidizing agent |

| Chloro-fluoro-benzodiazepine derivative | 3-Chloro-5-fluoroaniline | Multi-step synthesis involving acylation and cyclization | α-Haloacetyl chloride, ammonia |

| Chloro-fluoro-benzimidazole | 1,2-Diamino-3-chloro-5-fluorobenzene | Phillips condensation | Formic acid or an aldehyde |

Applications in Advanced Chemical Synthesis and Materials Science Research

Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of the chloro, fluoro, and nitro groups on the aromatic ring of 1-chloro-3-fluoro-5-nitrobenzene provides multiple reactive sites, allowing for a diverse range of chemical transformations. This has made it a valuable intermediate in the synthesis of high-value organic molecules.

Pharmaceutical and Agrochemical Intermediates

In the pharmaceutical and agrochemical industries, the synthesis of novel active ingredients often relies on the availability of versatile chemical intermediates. This compound is a key precursor in the synthesis of various biologically active molecules. The nitro group can be readily reduced to an amino group, yielding 3-chloro-5-fluoroaniline (B1302006), a valuable synthon for further molecular elaboration. These aniline (B41778) derivatives are crucial in the development of certain therapeutic agents, including potential antibiotics and anticancer drugs.

A notable application in the agrochemical sector is in the synthesis of insecticides. For instance, derivatives of aminobenzamides, which can be prepared from precursors like this compound, are used in the production of potent insecticides such as chlorantraniliprole (B1668704) and cyantraniliprole. google.com These insecticides are known for their high efficacy and selectivity.

The fluorinated and chlorinated benzene (B151609) core of this compound is a common feature in many modern pharmaceuticals and agrochemicals, contributing to improved metabolic stability and bioavailability of the final products.

Precursors for Dyes and Pigments

Nitroaromatic compounds have historically been, and continue to be, fundamental building blocks in the synthesis of a vast array of dyes and pigments. nih.govnih.gov The presence of the nitro group in this compound makes it a suitable starting material for the production of various dyestuffs. The synthesis typically involves the reduction of the nitro group to an amino group, followed by diazotization and coupling reactions to generate azo dyes. The specific color of the resulting dye can be fine-tuned by the choice of the coupling partner.

While specific examples of dyes synthesized directly from this compound are not extensively documented in publicly available literature, the general reactivity of nitroaromatic compounds in dye synthesis is well-established. The chloro and fluoro substituents on the benzene ring of this particular precursor can also influence the final properties of the dye, such as its lightfastness and solubility.

Development of Specialty Chemicals and Advanced Materials

The unique electronic and structural features of this compound also make it an attractive starting material for the development of specialty chemicals and advanced materials with tailored properties.

Materials with Specific Electronic and Optical Properties

Research is actively exploring the use of this compound and its derivatives in the creation of novel materials with specific electronic and optical characteristics. The electron-withdrawing nature of the nitro, chloro, and fluoro groups significantly influences the electron density of the aromatic ring, which can be exploited in the design of materials for electronics and photonics.

Derivatives of this compound are being investigated for their potential use in the development of organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, and as components of liquid crystals. The ability to further functionalize the molecule at its various reactive sites allows for the precise tuning of its electronic and optical properties to meet the demands of specific applications.

Polymer Additives for Flame Retardancy

The demand for flame-retardant materials is ever-increasing across various industries, from electronics and construction to transportation. Halogenated compounds, particularly those containing chlorine and bromine, have long been used as effective flame-retardant additives in polymers. faa.govnist.gov Additionally, nitrogen-containing compounds can act as flame retardants by releasing inert gases upon combustion, which dilutes the flammable gases and inhibits the fire. nih.govyoutube.com

This compound possesses both halogen (chlorine and fluorine) and nitrogen (from the nitro group) functionalities, making it a potential candidate for use as a flame-retardant additive. While direct and extensive research on the application of this specific compound as a flame retardant is not widely reported, its chemical structure suggests it could contribute to the flame retardancy of polymers through mechanisms common to halogenated and nitrogen-containing flame retardants. These mechanisms include the release of halogen radicals that can interrupt the combustion chain reaction in the gas phase and the formation of a char layer on the polymer surface, which acts as a barrier to heat and mass transfer. nist.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₃ClFNO₂ |

| Molecular Weight | 175.54 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 4815-64-9 nih.gov |

| Appearance | Crystalline solid |

| Boiling Point | 198-200 °C |

| Melting Point | Not specified |

| Density | 1.494 g/cm³ (Predicted) |

Environmental Fate and Degradation Mechanisms of Nitroaromatic Compounds, Including 1 Chloro 3 Fluoro 5 Nitrobenzene

Abiotic Degradation Pathways in Environmental Systems

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For nitroaromatic compounds, the primary abiotic pathways are photodegradation and hydrolysis.

The direct photolysis of nitroaromatic compounds in aqueous solutions is typically a very slow and inefficient process. acs.org However, the degradation rates can be significantly accelerated through indirect photolysis, particularly in the presence of hydroxyl radicals (HO•). acs.org The UV/H₂O₂ process is a common advanced oxidation process (AOP) used to study and treat water contaminated with these compounds. acs.orgrsc.org In this process, UV-C photolysis of hydrogen peroxide (H₂O₂) generates highly reactive hydroxyl radicals that initiate the oxidative degradation of the nitroaromatic substrate. acs.org

Research on compounds like nitrobenzene (B124822) and 1-chloro-2,4-dinitrobenzene has shown a dramatic increase in degradation rates when irradiated in the presence of H₂O₂. acs.org The initial stages of degradation often follow first-order kinetics. nih.gov For instance, the decay rate constants for nitrobenzene are in the range of 10⁻³-10⁻² s⁻¹, while for nitrophenols, they are around 10⁻² s⁻¹. nih.gov The photolysis of certain nitroaromatic compounds, such as nitrophenols, can also be a source of nitrous acid (HONO) in the atmosphere, particularly under sunlight. acs.org

Intermediates formed during the photodegradation of nitrobenzene include various nitrophenol isomers, nitrocatechol, and benzoquinone, eventually leading to the formation of organic acids like oxalic acid before complete mineralization. nih.gov

Table 1: Photodegradation Data for Selected Nitroaromatic Compounds

| Compound | Conditions | Initial Decay Rate Constant (s⁻¹) | Quantum Yield | Reference |

|---|---|---|---|---|

| Nitrobenzene | UV/H₂O₂ | 10⁻³ - 10⁻² | 0.30 - 0.36 | nih.gov |

| Nitrophenols | UV/H₂O₂ | ~10⁻² | 0.31 - 0.54 | nih.gov |

Nitroaromatic compounds generally exhibit resistance to hydrolysis under neutral pH conditions. However, under alkaline conditions, hydrolysis can become a significant degradation pathway. nih.gov The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack by hydroxide (B78521) ions, a process known as alkaline hydrolysis. nih.govokstate.edu

Biotransformation and Biodegradation Studies

Despite the recalcitrant nature of many nitroaromatic compounds, various microorganisms have evolved diverse metabolic pathways to utilize them as sources of carbon, nitrogen, and energy. asm.orgasm.org Biodegradation is a key process in the natural attenuation of these pollutants.

Microorganisms have developed two primary strategies for the initial attack on nitroaromatic compounds: reduction of the nitro group or oxidation of the aromatic ring. nih.govdtic.mil

Under aerobic conditions , bacteria can initiate degradation through oxidative or reductive pathways.

Oxidative pathways involve monooxygenase or dioxygenase enzymes that add one or two hydroxyl groups to the aromatic ring, respectively. dtic.mileaht.org This hydroxylation destabilizes the ring and typically leads to the elimination of the nitro group as nitrite. dtic.mil The resulting catechols are then channeled into central metabolic pathways for ring cleavage and complete mineralization. asm.org

Reductive pathways can also occur aerobically. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally amino groups. researchgate.netoup.com The resulting aromatic amine is often more amenable to subsequent oxidative attack and degradation than the parent nitro-compound. nih.gov

Under anaerobic conditions , the primary mechanism is the reduction of the nitro group. researchgate.net This process is often cometabolic, meaning the microbes require an external carbon source to provide the necessary reducing equivalents (e.g., NADH or NADPH). nih.gov The reduction of the nitro group to an amino group significantly decreases the toxicity of the compound and is a crucial first step in its detoxification and further degradation. researchgate.net A variety of anaerobic bacteria, such as Veillonella alkalescens, have been shown to reduce a wide range of nitroaromatic compounds. researchgate.net

Table 2: Examples of Microorganisms Degrading Nitroaromatic Compounds

| Microorganism | Compound(s) Degraded | Pathway Type | Reference |

|---|---|---|---|

| Pseudomonas spp. | Nitrobenzoates, Chloronitrobenzenes | Oxidative/Reductive | asm.orgmicrobiologyresearch.org |

| Burkholderia spp. | 4-Nitrocatechol, 2,4-Dinitrotoluene | Oxidative | asm.orgdtic.mil |

| Rhodococcus spp. | 2,4-Dinitrophenol | Oxidative | asm.org |

| Nocardia spp. | Nitrobenzoic acids | Oxidative | microbiologyresearch.org |

| Veillonella alkalescens | 2,4,6-Trinitrotoluene (TNT) | Reductive | researchgate.net |

| Comamonadaceae strain LW1 | 1-Chloro-4-nitrobenzene | Reductive/Oxidative | researchgate.net |

The biotransformation of nitroaromatic compounds is mediated by specific enzymes that catalyze the initial steps of degradation.

Nitroreductases: These are a major class of enzymes, typically flavoenzymes, that catalyze the NAD(P)H-dependent reduction of the nitro group. eaht.orgoup.com They facilitate the transfer of electrons to the nitro group, leading to the formation of nitroso, hydroxylamino, and amino derivatives. oup.com Oxygen-insensitive (Type I) nitroreductases can carry out the complete reduction to an amine, whereas oxygen-sensitive (Type II) enzymes typically produce the nitroso radical, which can be re-oxidized back to the nitro group in the presence of oxygen, creating a futile cycle.

Dioxygenases and Monooxygenases: These enzymes are key to oxidative degradation pathways. They incorporate one or two atoms of molecular oxygen into the aromatic ring, forming hydroxylated intermediates like catechols. dtic.mileaht.org This hydroxylation is often the prerequisite for ring cleavage.

Hydride Transferases: Some bacteria utilize hydride transferases to reduce the aromatic ring by adding hydride ions, forming hydride-Meisenheimer complexes. asm.orgoup.com Subsequent rearomatization of these complexes can lead to the release of the nitro group as nitrite. oup.com

Table 3: Key Enzymes in Nitroaromatic Biodegradation

| Enzyme Class | Function | Cofactor(s) | Reference |

|---|---|---|---|

| Nitroreductases | Reduction of -NO₂ to -NH₂ | FMN/FAD, NAD(P)H | eaht.orgoup.com |

| Dioxygenases | Hydroxylation of aromatic ring | Fe²⁺, NADH | dtic.mildtic.mil |

| Monooxygenases | Hydroxylation of aromatic ring | NAD(P)H | dtic.mileaht.org |

| Hydride Transferases | Reduction of aromatic ring | NAD(P)H | oup.com |

Complete degradation, or mineralization, results in the conversion of the organic pollutant into inorganic compounds such as carbon dioxide, water, ammonia (B1221849), and halide ions. asm.orgnih.gov The specific pathway and the intermediate metabolites formed depend on the initial enzymatic attack.

For chlorinated nitroaromatics, a common pathway involves the initial reduction of the nitro group. For example, the degradation of 1-chloro-4-nitrobenzene by Comamonadaceae strain LW1 proceeds via partial reduction of the nitro group to a hydroxylamino group, which then undergoes a Bamberger rearrangement to form 2-amino-5-chlorophenol. researchgate.net This intermediate is then subject to ring cleavage by a dioxygenase, eventually leading to the release of chloride and ammonia. researchgate.net

In oxidative pathways, the initial product is often a substituted catechol. For example, 4-methyl-5-nitrocatechol is the first metabolic intermediate in the degradation of 2,4-dinitrotoluene by Burkholderia sp. strain DNT. dtic.mil These catechol intermediates undergo either ortho or meta ring cleavage, leading to intermediates of the tricarboxylic acid (TCA) cycle. asm.org The successful mineralization of halogenated nitroaromatics like 1-Chloro-3-fluoro-5-nitrobenzene requires microbes to possess enzymatic machinery capable of both cleaving the stable aromatic ring and removing the halogen substituents, in addition to transforming the nitro group.

Waste Management and Detoxification Strategies for Contaminated Environments

The widespread contamination of soil and groundwater by nitroaromatic compounds necessitates effective waste management and detoxification strategies. asm.org Due to the limitations and costs of physicochemical methods, bioremediation and other advanced processes have gained significant interest. researchgate.netnih.gov

Bioremediation:

Bioremediation utilizes microorganisms to degrade or detoxify hazardous substances. rsc.org This approach is considered economically feasible and environmentally sound. rsc.org Several bioremediation strategies are employed for environments contaminated with nitroaromatic compounds:

Natural Attenuation: This involves monitoring the natural degradation of contaminants by indigenous microbial populations.

Biostimulation: This strategy involves the addition of nutrients and electron acceptors to stimulate the activity of native microorganisms.

Bioaugmentation: This involves the introduction of specific microbial strains or consortia with the desired degradative capabilities to a contaminated site.

Composting is a widely used bioremediation technique for soils contaminated with explosives, where organic matter is added to enhance microbial activity. nih.govcswab.org Bioreactors offer a more controlled environment for treating contaminated soil and water, though they can be more expensive and labor-intensive than composting. nih.gov

Advanced Oxidation Processes (AOPs):

AOPs are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). acs.orgresearchgate.net These processes are known for their high efficiency in mineralizing recalcitrant organic compounds. researchgate.netmdpi.com Common AOPs include:

H₂O₂/UV: The photolysis of hydrogen peroxide by UV light generates hydroxyl radicals. acs.orgdss.go.th

TiO₂/UV Photocatalysis: Titanium dioxide acts as a photocatalyst under UV irradiation to produce hydroxyl radicals. dss.go.th This method has been shown to be effective in degrading phenols without the formation of toxic nitroaromatic byproducts. dss.go.th

Fenton and Photo-Fenton Processes: These methods use iron salts and hydrogen peroxide to generate hydroxyl radicals. researchgate.net

Ozonation: The use of ozone, a powerful oxidant, can break down complex organic molecules. cetjournal.it

The choice of a particular AOP depends on factors such as the specific contaminant, its concentration, and the characteristics of the contaminated medium. dss.go.th For instance, in the presence of nitrate ions, homogeneous AOPs like direct photolysis or H₂O₂/UV can lead to the formation of nitrophenols, whereas heterogeneous photocatalysis with TiO₂/UV can suppress their formation. acs.orgdss.go.th

Phytoremediation:

Phytoremediation is an emerging technology that uses plants to clean up contaminated environments. nih.gov This strategy is best suited for sites with low levels of contamination spread over large areas. nih.gov Plants can take up nitroaromatic compounds from the soil and water and can degrade or transform them into less toxic substances. nih.govnih.gov

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Bioremediation (Composting, Bioreactors) | Use of microorganisms to degrade pollutants. rsc.org | Cost-effective, environmentally friendly. mdpi.com | Can be slow, may produce toxic intermediates. nih.govresearchgate.net |

| Advanced Oxidation Processes (AOPs) | Chemical oxidation using highly reactive species like hydroxyl radicals. researchgate.net | Rapid and effective for a wide range of compounds. mdpi.com | High energy input, potential for byproduct formation. mdpi.com |

| Phytoremediation | Use of plants to remove or degrade contaminants. nih.gov | Low cost, aesthetically pleasing. nih.gov | Long treatment time, limited to shallow contamination. nih.gov |

Conclusion and Future Research Directions in the Study of 1 Chloro 3 Fluoro 5 Nitrobenzene

Summary of Key Research Findings and Contributions

Research on 1-chloro-3-fluoro-5-nitrobenzene has established it as a significant chemical intermediate with a unique reactivity profile. The primary method for its synthesis is the nitration of 1-chloro-3-fluorobenzene (B165101) using a mixture of nitric and sulfuric acids. ontosight.ai An alternative industrial-scale method involves halogen exchange reactions, where a corresponding chloronitrobenzene is treated with potassium fluoride (B91410). google.com

Its primary contribution to the field of chemistry is its role as a versatile building block in organic synthesis. It serves as a precursor for creating more complex molecules, which have found applications in the development of pharmaceuticals and agrochemicals. ontosight.aiontosight.ai The selective reduction of the nitro group to an amine is a common transformation that opens pathways to a wide array of derivatives with potential biological activity, such as enzyme inhibitors.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4815-64-9 nih.govchemicalbook.com |

| Molecular Formula | C₆H₃ClFNO₂ nih.gov |

| Molecular Weight | 175.54 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| Appearance | Pale yellow crystalline solid ontosight.ai |

| Boiling Point | 198-200 °C chemicalbook.com |

Emerging Research Avenues and Unexplored Areas

While the fundamental reactivity of this compound is well-understood, several avenues for future research remain open.

Advanced Synthesis Methods: Emerging techniques in fluorination, such as the use of electrophilic fluorinating agents like Selectfluor, could offer alternative and potentially more regioselective synthetic routes. Further investigation into optimizing reaction conditions for halogen exchange, including the use of phase-transfer catalysts, could lead to more efficient and scalable production methods. google.com

In-depth Mechanistic Studies: Detailed kinetic and computational studies on the nucleophilic aromatic substitution reactions of this compound would provide deeper insights. Understanding the precise influence of solvent, temperature, and nucleophile structure on reaction rates and regioselectivity (substitution at the chloro vs. fluoro position) is an area ripe for exploration.

Exploration of Derivative Space: The full potential of this compound as a scaffold for generating chemical libraries is yet to be realized. Systematic derivatization, followed by screening for biological activity, could uncover novel compounds with unique properties. For instance, while its use in creating enzyme inhibitors is noted, the specific targets and therapeutic areas are largely unexplored in public literature.

Table 2: Comparison of Synthesis Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Nitration of 1-chloro-3-fluorobenzene | Introduction of a nitro group using a nitrating mixture (HNO₃/H₂SO₄). | Straightforward, well-established method. | Requires careful temperature control to prevent over-nitration. |

| Halogen Exchange | Reaction of a dichloronitrobenzene with potassium fluoride (KF) in a polar aprotic solvent. google.com | Can be high-yielding and selective. | Often requires high temperatures and specialized catalysts. |

| Electrophilic Fluorination | Direct fluorination using modern electrophilic N-F reagents. | Offers mild reaction conditions and potential for high regioselectivity. | Reagents can be unstable and expensive; less common for this specific compound. |

Potential for Novel Applications and Interdisciplinary Collaborations

The unique structural and electronic features of this compound suggest significant potential for new applications, which can be unlocked through interdisciplinary efforts.

Pharmaceutical and Agrochemical Development: The most immediate potential lies in continued use as a key intermediate. Collaboration between synthetic organic chemists and pharmacologists or agricultural scientists is crucial. Synthetic chemists can design and create novel derivatives, which can then be evaluated for their biological efficacy as new drug candidates or crop protection agents.

Materials Science: The properties of nitroaromatic compounds are of interest in materials science. ontosight.ai Collaborations with materials scientists could explore the incorporation of this compound derivatives into polymers or other materials to create products with specific optical or electronic properties.

Computational Chemistry: There is significant scope for collaboration with computational chemists. Theoretical modeling can predict the reactivity of this compound with various reagents, guiding experimental design and saving laboratory resources. Furthermore, molecular docking studies of its derivatives against biological targets could prioritize the synthesis of compounds with the highest potential for therapeutic activity.

Q & A

Q. What are the established synthetic routes for 1-chloro-3-fluoro-5-nitrobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via electrophilic aromatic substitution. A common approach involves nitration of 1-chloro-3-fluorobenzene under controlled conditions. For example:

- Step 1 : Introduce the nitro group using a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions.

- Step 2 : Optimize stoichiometry (e.g., 1.2 equivalents HNO₃) to enhance regioselectivity at the 5-position .

- Yield Optimization : Lower temperatures (≤10°C) reduce polysubstitution, achieving ~75% purity. Post-synthesis purification via fractional distillation or column chromatography is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -110 ppm for meta-F). ¹H NMR reveals aromatic protons (δ 7.8–8.2 ppm for nitro-adjacent H) .

- GC-MS : Confirms molecular ion peaks (m/z ~195.5) and fragmentation patterns. Use a polar column (e.g., DB-5) for retention time consistency .

- IR : Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods for synthesis/storage .

- Spill Management : Absorb with inert materials (vermiculite) and neutralize with sodium bicarbonate. Avoid water to prevent dispersion .

- First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .

Q. How do substituents (Cl, F, NO₂) affect the compound’s physical properties?

- Example Data :

| Property | Value (Related Analogs) | Reference |

|---|---|---|

| Density | 1.72 g/cm³ (bromo/chloro/fluoro analog) | |

| Boiling Point | ~250°C (estimated for nitro derivatives) |